Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
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Overview
Description
4-(tert-Butyldimethylsilyl)-5-methylisoxazole is a chemical compound that features a tert-butyldimethylsilyl group attached to a methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole typically involves the reaction of a suitable isoxazole precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsilyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(tert-Butyldimethylsilyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
tert-Butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Triisopropylsilyl ethers: Offer a balance between stability and ease of removal
Uniqueness
4-(tert-Butyldimethylsilyl)-5-methylisoxazole is unique due to its combination of the tert-butyldimethylsilyl protecting group with the isoxazole ring, providing both stability and reactivity in synthetic applications.
Properties
CAS No. |
109831-63-2 |
---|---|
Molecular Formula |
C10H19NOSi |
Molecular Weight |
197.35 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(5-methyl-1,2-oxazol-4-yl)silane |
InChI |
InChI=1S/C10H19NOSi/c1-8-9(7-11-12-8)13(5,6)10(2,3)4/h7H,1-6H3 |
InChI Key |
QYIAUJQWVKFTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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